Levocetirizine N-oxide is a significant metabolite of levocetirizine, an antihistamine commonly used to treat allergic conditions. It is classified as an H1 receptor antagonist, specifically targeting peripheral histamine receptors to alleviate symptoms associated with allergies. Levocetirizine N-oxide is recognized for its role in pharmacokinetics and potential therapeutic effects, although it is primarily regarded as a metabolic byproduct of levocetirizine.
Levocetirizine N-oxide is derived from levocetirizine, which itself is the active (R)-enantiomer of cetirizine. The compound is classified under antihistamines, particularly those that are piperazine derivatives. Its chemical structure includes a chlorine atom and multiple functional groups that contribute to its pharmacological activity. The compound has been assigned the CAS number 442863-80-1, indicating its unique identification in chemical databases.
The synthesis of levocetirizine N-oxide typically involves the oxidation of levocetirizine using various oxidizing agents. A common method includes the use of hydrogen peroxide or other environmentally friendly oxidants in the presence of catalysts such as palladium on carbon. The reaction conditions often require specific temperatures and pH levels to optimize yield and purity.
For instance, one synthesis route described involves dissolving levocetirizine in an appropriate solvent, followed by the addition of an oxidant under controlled conditions. The reaction is monitored until the desired conversion to the N-oxide form is achieved, after which purification steps such as recrystallization may be employed to isolate the product .
Levocetirizine N-oxide has a molecular formula of C21H25ClN2O4, with a molecular weight of approximately 404.89 g/mol. The structural representation includes:
The compound's structure can be represented using SMILES notation: OC(=O)COCC[N+]1([O-])CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3
, which provides insights into its functional groups and connectivity .
Levocetirizine N-oxide can undergo various chemical reactions typical of organic compounds containing nitrogen and oxygen functionalities. Key reactions include:
The stability of levocetirizine N-oxide under physiological conditions suggests limited reactivity, making it a relatively stable metabolite compared to its parent compound .
Levocetirizine N-oxide acts primarily as a metabolite with similar but less potent antihistaminic effects compared to levocetirizine itself. Its mechanism involves:
Levocetirizine N-oxide exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. The compound's stability profile makes it suitable for pharmaceutical formulations .
Levocetirizine N-oxide serves primarily as a reference compound in pharmacological studies related to antihistamines. Its applications include:
Levocetirizine N-oxide represents a pharmacologically relevant oxidative metabolite of the second-generation antihistamine levocetirizine. This polar derivative forms through enzymatic modification of the parent drug's piperazine moiety, fundamentally altering its physicochemical behavior while retaining the core chiral benzhydryl structure. As a trace metabolic product in humans, it exemplifies how minor biotransformation pathways can yield structurally distinctive molecules worthy of analytical characterization. The compound’s systematic name, (R)-1-(2-(carboxymethoxy)ethyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine 1-oxide (CAS: 442863-80-1), reflects its conserved stereochemistry and chemical lineage [4] [9]. With the molecular formula C₂₁H₂₅ClN₂O₄ and molecular weight of 404.89 g/mol, this zwitterionic molecule serves as both a metabolic intermediate and analytical reference standard in pharmaceutical quality control [9] [10].
The development of levocetirizine (marketed as Xyzal®) emerged from pharmacological insights into cetirizine’s chirality. As the pharmacologically active R-enantiomer of racemic cetirizine, levocetirizine was deliberately engineered to enhance histamine H₁-receptor binding affinity while minimizing adverse effects [2] [5]. Early metabolic studies revealed that levocetirizine undergoes minimal hepatic transformation (<14%), primarily mediated by CYP3A4, yielding over 13 identified urinary metabolites in humans [2] [3]. Among these, the N-oxide derivative was first isolated and characterized during a pivotal 2001 radiolabeled ADME (Absorption, Distribution, Metabolism, Excretion) study. This clinical trial demonstrated that >85% of levocetirizine is excreted unchanged in urine within 48 hours, with oxidative metabolites collectively representing <2.4% of the administered dose [3]. Despite its quantitative insignificance in excretion pathways, Levocetirizine N-oxide gained analytical importance as a structurally authenticated impurity reference standard for drug manufacturing [4] [10].
N-oxidation constitutes a critical phase I biotransformation mechanism influencing drug disposition. The incorporation of oxygen into tertiary amines generates N-oxide metabolites with distinct properties:
Table 1: Comparative Physicochemical Properties of Levocetirizine and Its N-Oxide Metabolite
Property | Levocetirizine | Levocetirizine N-oxide |
---|---|---|
Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₅ClN₂O₄ |
Molecular Weight (g/mol) | 388.89 | 404.89 |
CAS Registry Number | 130018-77-8 | 442863-80-1 |
Key Functional Groups | Carboxylic acid, tertiary amine, chloroaryl | Carboxylic acid, N-oxide, chloroaryl |
XLogP3 | 2.1–2.7 | 1.1 |
Hydrogen Bond Donors | 1 | 1 |
Hydrogen Bond Acceptors | 4 | 5 |
Within levocetirizine’s metabolic network, N-oxidation represents a quantitatively minor but mechanistically significant pathway. The 2001 human ADME study identified it among 13 minor metabolites collectively accounting for ≤2.4% of urinary excretion products at 48 hours post-dose [3]. Its formation occurs via CYP3A4-mediated oxidation of the piperazine nitrogen, yielding a zwitterionic structure with reduced passive diffusion capacity [2] [9]. Pharmacokinetically, this metabolite’s trace abundance reflects:
Analytically, Levocetirizine N-oxide serves as a certified impurity standard (≥95% purity) for monitoring product quality during levocetirizine manufacturing. Regulatory guidelines (ICH Q3A/B) require profiling such oxidative degradants to ensure drug safety and consistency [4] [10]. Its commercial availability supports HPLC/LC-MS method validation for ANDA filings and pharmacopeial testing [10].
Table 2: Metabolic Pathways of Levocetirizine in Humans
Metabolic Pathway | Key Enzymes | Representative Metabolites | Relative Abundance |
---|---|---|---|
Renal Excretion | N/A | Unchanged Levocetirizine | 85.8% (48h urine) |
Oxidative Metabolism | CYP3A4, FMOs | Levocetirizine N-oxide, Hydroxylevocetirizine, O-dealkylated derivative | <14% collectively |
Conjugative Metabolism | UGTs, GSTs | O-glucuronide, Taurine conjugate, 4-chloro-4′-hydroxybenzhydryl mercapturates | Trace |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: